molecular formula C18H18N2O B2478738 N-(3-phenylpropyl)-1H-indole-4-carboxamide CAS No. 1183644-80-5

N-(3-phenylpropyl)-1H-indole-4-carboxamide

Cat. No.: B2478738
CAS No.: 1183644-80-5
M. Wt: 278.355
InChI Key: SJEDYUKQPOWZTL-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-1H-indole-4-carboxamide: is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features an indole core substituted with a phenylpropyl group at the nitrogen atom and a carboxamide group at the 4-position.

Properties

IUPAC Name

N-(3-phenylpropyl)-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c21-18(16-9-4-10-17-15(16)11-13-19-17)20-12-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-11,13,19H,5,8,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEDYUKQPOWZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)-1H-indole-4-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution at the Nitrogen Atom: The phenylpropyl group can be introduced through a nucleophilic substitution reaction using 3-phenylpropyl bromide and the indole derivative.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-phenylpropyl)-1H-indole-4-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylpropyl group or the carboxamide group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or bases.

Major Products:

    Oxidation Products: Oxo derivatives of the indole core.

    Reduction Products: Reduced amide derivatives.

    Substitution Products: Indole derivatives with different substituents at the nitrogen or carboxamide positions.

Scientific Research Applications

Chemistry: N-(3-phenylpropyl)-1H-indole-4-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways.

Medicine: this compound is investigated for its potential use in drug development. Its derivatives are explored for their efficacy in treating various diseases, including cancer, neurological disorders, and infectious diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

    N-(3-phenylpropyl)-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.

    N-(2-phenylethyl)-1H-indole-4-carboxamide: Similar structure but with a phenylethyl group instead of a phenylpropyl group.

    N-(3-phenylpropyl)-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.

Uniqueness: N-(3-phenylpropyl)-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity

Biological Activity

N-(3-phenylpropyl)-1H-indole-4-carboxamide is an indole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, potential therapeutic applications, and mechanisms of action.

Structure and Properties

This compound features an indole core with a phenylpropyl substituent and a carboxamide group at the 4-position. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological effects.

Compound Name Structure Unique Features
This compoundIndole StructureIndole derivative with a carboxamide group at the 4-position
N-(2-phenyethyl)-1H-indoleIndole StructureSimilar structure but with a shorter side chain
5-Fluoroindole derivativesIndole StructureEnhanced electronic properties and reactivity

1. Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

2. Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

3. Anticancer Effects

Several studies have highlighted the anticancer activity of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells, through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may bind to receptors involved in inflammatory responses, altering their activity and leading to reduced inflammation.
  • Enzyme Modulation : It is believed to modulate enzymes associated with cancer progression, thereby inhibiting tumor growth .

Case Study 1: Anti-inflammatory Activity

In a controlled study, this compound was administered to mice with induced paw edema. Results indicated a significant reduction in inflammation compared to control groups, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy

A recent study evaluated the effects of this compound on human breast cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that it induces apoptosis via caspase activation .

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